Ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate
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Overview
Description
Acetic acid, mercapto-, ethyl ester, propyl methylphosphonotrithioate is an insecticide.
Scientific Research Applications
Chemical Synthesis and Molecular Characterization
- Ethyl thio-aceto-acetate, a related compound, has been synthesized to investigate the negative character of the methylene group due to the proximity of the : C : S group. This synthesis was achieved by Mr. E. K. Mitra in the laboratory of P. Rây, providing insights into the chemical properties and reactivity of such compounds (P. Rây, 1931).
Reactions and Derivatives
- Ethyl diazoacetate (EDA) undergoes several classes of reactions catalyzed by methylrhenium trioxide, leading to the formation of various derivatives, including α-thio ethyl acetates. These reactions are significant for understanding the synthesis and transformation of ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate and its derivatives (Zuolin Zhu & J. Espenson, 1996).
Biological Activity
- Derivatives of ethyl acetoacetate have been synthesized using various methods and tested for biological activities such as antioxidant, antibacterial, or antifungal agents. These studies indicate the potential bioactive applications of compounds related to ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate (M. Youssef & M. A. Amin, 2012).
Material Science and Physical Properties
- The thermodynamic properties of various organic oxygen compounds, including ethyl acetate derivatives, have been extensively studied. This research is crucial for understanding the physical properties and stability of compounds similar to ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate in different environmental conditions (J. Connett, J. F. Counsell & D. A. Lee, 1976).
Environmental Chemistry
- The stability of similar compounds like thiophanate-methyl in various solvents, including ethyl acetate, has been researched, providing insights into the environmental chemistry and degradation pathways of ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate (G. Courtney, 1977).
Biochemical Interactions
- Research on the binding of thiosemicarbazone derivatives to human serum albumin helps in understanding the pharmacokinetic mechanisms of drugs and compounds similar to ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate. These studies focus on the interaction dynamics and structural changes induced by such compounds (S. Karthikeyan et al., 2016).
properties
CAS RN |
63906-39-8 |
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Product Name |
Ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate |
Molecular Formula |
C8H17O2PS3 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
ethyl 2-[methyl(propylsulfanyl)phosphinothioyl]sulfanylacetate |
InChI |
InChI=1S/C8H17O2PS3/c1-4-6-13-11(3,12)14-7-8(9)10-5-2/h4-7H2,1-3H3 |
InChI Key |
RGWCPFOSLUTALQ-UHFFFAOYSA-N |
SMILES |
CCCSP(=S)(C)SCC(=O)OCC |
Canonical SMILES |
CCCSP(=S)(C)SCC(=O)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetic acid, mercapto-, ethyl ester, propyl methylphosphonotrithioate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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